molecular formula C7H3Br2ClO B3054324 2,5-Dibromobenzoyl chloride CAS No. 59615-13-3

2,5-Dibromobenzoyl chloride

Cat. No.: B3054324
CAS No.: 59615-13-3
M. Wt: 298.36 g/mol
InChI Key: KVFXLCABRSQDFB-UHFFFAOYSA-N
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Description

2,5-Dibromobenzoyl chloride (CAS 59615-13-3) is an organohalogen compound with the molecular formula C 7 H 3 Br 2 ClO and a molecular weight of 298.36 g/mol . This benzoyl chloride derivative is characterized by its bromine substituents at the 2 and 5 positions of the benzene ring, which confer unique electronic and steric properties, making it a valuable intermediate in organic and peptide synthesis . As a key building block in research, this compound is primarily used to introduce the 2,5-dibromobenzoyl moiety into target molecules. Its highly reactive acyl chloride group allows for efficient acylation reactions with nucleophiles such as amines and alcohols, forming amides and esters, respectively. This reactivity is exploited in the synthesis of more complex molecules, including potential pharmaceuticals, functional materials, and ligands for catalysts. In peptide chemistry, benzoyl chloride derivatives have historically played a fundamental role since the very first peptide synthesis, demonstrating their importance in constructing complex molecular architectures . Please note that this product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed. It is recommended to store the product in a refrigerator at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFXLCABRSQDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541178
Record name 2,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59615-13-3
Record name 2,5-Dibromobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,5 Dibromobenzoyl Chloride

Classical Preparation Routes from 2,5-Dibromobenzoic Acid

The most conventional methods for synthesizing 2,5-dibromobenzoyl chloride involve the use of strong chlorinating agents to directly replace the hydroxyl group of 2,5-dibromobenzoic acid. These reagents are effective but often require careful handling due to their reactivity.

The reaction of a carboxylic acid with phosphorus pentachloride (PCl₅) is a long-standing method for the preparation of acyl chlorides. chemguide.co.uk In this process, 2,5-dibromobenzoic acid is treated with PCl₅, typically in the absence of a solvent or in an inert solvent. The reaction proceeds readily, often with heating, to yield this compound.

The stoichiometry of the reaction produces two significant byproducts: phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas. chemguide.co.uk A representative reaction is the synthesis of 3,5-dibromobenzoyl chloride, where 3,5-dibromobenzoic acid is refluxed with phosphorus pentachloride for one hour. prepchem.com Following the reaction, the volatile phosphorus oxychloride and the desired acyl chloride can be separated from the reaction mixture by fractional distillation under reduced pressure to afford the purified product. chemguide.co.ukprepchem.com

General Reaction Scheme: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides from carboxylic acids and is often preferred due to its milder nature and the volatility of its byproducts. wikipedia.orgmasterorganicchemistry.com The reaction with 2,5-dibromobenzoic acid is typically performed in an inert solvent, such as dichloromethane (B109758).

A key advantage of this method is that the byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gases, which simplifies the purification process as they can be easily removed from the reaction mixture. wikipedia.org The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride first to form an active imidoyl chloride intermediate, which then serves as the chlorinating agent. wikipedia.org This catalytic approach makes the transformation highly efficient. While more expensive than reagents like thionyl chloride, oxalyl chloride's selectivity and the ease of workup make it a valuable option, particularly on a smaller scale. wikipedia.org

Alternative and Novel Synthetic Approaches

Research into the synthesis of acyl chlorides continues to evolve, with a focus on developing more efficient, safer, and environmentally friendly methods.

Modern synthetic chemistry is increasingly focused on catalytic methods to reduce waste and improve efficiency. While the use of catalytic DMF with oxalyl chloride or thionyl chloride is well-established, research is exploring other catalytic systems. For instance, novel methods for activating carboxylic acids are being developed that could be applied to the synthesis of this compound. One such approach uses a combination of an organocatalyst and a substoichiometric amount of an activating agent under mild conditions. researchgate.net Another innovative strategy involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base to rapidly convert carboxylic acids to their corresponding acid chlorides. organic-chemistry.org These emerging catalytic systems represent a frontier in acyl chloride synthesis, aiming to replace traditional stoichiometric reagents.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves minimizing the use of hazardous reagents and solvents and improving atom economy. The use of thionyl chloride is often considered a greener alternative to phosphorus-based chlorides because its byproducts (sulfur dioxide and HCl) are gaseous and easily removed. masterorganicchemistry.com

Further green advancements focus on metal-free reaction conditions. For example, methods are being developed to facilitate amide bond formation—a reaction that proceeds through an acyl chloride intermediate—in aqueous buffer systems, which drastically reduces the need for volatile organic solvents. tandfonline.com Such water-based or solvent-free approaches, combined with catalytic systems, represent the future direction for the sustainable industrial production of acyl chlorides like this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. The choice of chlorinating agent, solvent, catalyst, and reaction temperature all play crucial roles.

For reactions involving thionyl chloride (SOCl₂), which is a common and cost-effective choice, the addition of a catalytic amount of DMF can significantly accelerate the reaction rate and improve yields. google.com The reaction is often performed by refluxing the carboxylic acid with an excess of thionyl chloride, which can also act as the solvent. pjoes.comchemicalbook.com After the reaction is complete, the excess thionyl chloride is removed by distillation, often under vacuum, to isolate the product. google.compjoes.com

The selection of solvent is also critical. Inert solvents like dichloromethane or 1,2-dichloroethane (B1671644) are frequently used to facilitate the reaction and control the temperature. google.com Optimization studies have shown that for related compounds, high yields can be achieved by carefully controlling these variables.

Below is a table summarizing typical conditions for the synthesis of substituted benzoyl chlorides from their corresponding benzoic acids, illustrating common optimization parameters.

Starting MaterialChlorinating AgentCatalystSolventTemperatureYield
2,5-Dibromobenzoic AcidThionyl ChlorideDMFNone (reflux)RefluxHigh
2,5-Dibromobenzoic AcidOxalyl ChlorideDMFDichloromethaneRoom TempHigh
3,5-Dibromobenzoic AcidPhosphorus PentachlorideNoneNoneReflux~70% prepchem.com
5-Bromo-2-chlorobenzoic acidThionyl ChlorideDMFNone (reflux)RefluxHigh google.com

Solvent Effects on Synthetic Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, directly impacting reaction efficiency and the stability of the final product. Research indicates that non-polar solvents are particularly effective in facilitating high yields during the thionyl chloride-mediated chlorination of 2,5-Dibromobenzoic acid. evitachem.com Solvents such as toluene (B28343) or 1,2-dichloroethane (DCE) have been shown to produce yields in the range of 88-93%. evitachem.com The use of these non-polar solvents helps to suppress the hydrolysis of the acyl chloride product, which is highly sensitive to moisture. evitachem.com

In contrast, while polar aprotic solvents like dimethylformamide (DMF) can accelerate reactions involving oxalyl chloride, they necessitate strictly anhydrous (water-free) conditions to prevent the degradation of the desired this compound. evitachem.com Some synthetic approaches have also explored solvent-free conditions, particularly when using thionyl chloride, which can offer environmental and economic benefits by reducing solvent waste. researchgate.netgoogle.comresearchgate.net

The following table summarizes the effect of different solvents on the yield of this compound when synthesized from 2,5-Dibromobenzoic acid.

Chlorinating AgentSolventYield (%)
SOCl₂Toluene93
SOCl₂None (neat)90
Oxalyl chlorideDichloromethane (DCM)95

Temperature and Pressure Influence on Product Formation

Temperature control is a vital factor in the synthesis of this compound, with optimal conditions varying based on the chlorinating agent used. evitachem.com

For reactions employing thionyl chloride, efficient conversion of 2,5-Dibromobenzoic acid is typically achieved at reflux temperatures, generally between 70–80°C. evitachem.com Maintaining the temperature within this range ensures a sufficient reaction rate without promoting significant side reactions or decomposition. It is important to note that thionyl chloride itself begins to decompose at temperatures above 140°C, establishing a practical upper limit for the reaction temperature. nih.gov

In contrast, syntheses using oxalyl chloride are conducted under milder conditions. These reactions proceed efficiently at temperatures ranging from 25–40°C. evitachem.com The lower temperature requirement helps to prevent the premature decarbonylation of the oxalyl chloride reagent. evitachem.com

The table below outlines the optimized temperature conditions for the chlorination of 2,5-Dibromobenzoic acid.

Chlorinating AgentSolventTemperature (°C)Yield (%)
SOCl₂None (neat)70–8090
SOCl₂Toluene7093
Oxalyl chlorideDichloromethane (DCM)2595

Reactivity and Reaction Mechanisms of 2,5 Dibromobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2,5-dibromobenzoyl chloride. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the substituted product.

Amidation Reactions with Amines

The reaction of this compound with primary or secondary amines is a robust and common method for the formation of amides. This reaction, often referred to as amidation, proceeds readily due to the high reactivity of the acyl chloride and the nucleophilicity of the amine. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom, typically facilitated by a base, to yield the corresponding N-substituted-2,5-dibromobenzamide.

The synthesis of N,N-diethyl-2,5-dibromobenzamide serves as a specific example of amidation. While a direct synthesis for this particular compound is not extensively detailed in the provided search results, a general and analogous procedure for the synthesis of N,N-diethylbenzamide from benzoyl chloride and diethylamine (B46881) can be reliably inferred. prepchem.comsld.curesearchgate.net

In a typical procedure, this compound would be reacted with diethylamine in the presence of a tertiary amine base, such as triethylamine (B128534), in an inert solvent like dichloromethane (B109758). prepchem.com The diethylamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The triethylamine serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide.

Reaction Scheme:

Table 1: Reactants and Products in the Formation of N,N-Diethyl-2,5-dibromobenzamide

Compound Name Role Molecular Formula
This compoundElectrophileC7H3Br2ClO
DiethylamineNucleophileC4H11N
N,N-Diethyl-2,5-dibromobenzamideProductC11H13Br2NO
TriethylamineBaseC6H15N
DichloromethaneSolventCH2Cl2

The condensation of this compound with aniline (B41778) and its derivatives is another important amidation reaction, often carried out under Schotten-Baumann conditions. This reaction involves the acylation of the aniline derivative in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to produce the corresponding N-aryl-2,5-dibromobenzamide.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the aniline derivative on the carbonyl carbon of this compound. The presence of substituents on the aniline ring can influence the rate of reaction. Electron-donating groups on the aniline ring increase its nucleophilicity, leading to a faster reaction, while electron-withdrawing groups have the opposite effect.

Reactions with Hydrazine (B178648) Derivatives

This compound can react with hydrazine and its derivatives to form various hydrazides. These reactions are analogous to amidation, with the nitrogen atom of the hydrazine acting as the nucleophile.

A general method for the synthesis of hydrazides involves the reaction of an acid chloride with hydrazine monohydrate in a suitable solvent. epa.gov This reaction is typically carried out under basic conditions to neutralize the liberated hydrochloric acid.

The synthesis of 1-(2,5-dibromobenzoyl)-2-benzoylhydrazine would likely proceed in a two-step manner. First, this compound would be reacted with hydrazine to form 2,5-dibromobenzohydrazide. This intermediate would then be reacted with benzoyl chloride to introduce the second benzoyl group.

While a specific synthesis for this compound is not detailed in the provided search results, the formation of 1,2-dibenzoylhydrazine from the reaction of benzoyl chloride with hydrazine hydrate (B1144303) has been documented. This suggests a plausible pathway for the synthesis of the dibromo-substituted analogue. The reaction would involve the nucleophilic attack of the nitrogen atoms of hydrazine on the carbonyl carbons of the respective benzoyl chlorides.

Reduction Reactions of the Acyl Chloride Moiety

The acyl chloride functional group in this compound is susceptible to reduction by various hydride reagents. The product of the reduction, whether an aldehyde or a primary alcohol, is determined by the reactivity of the reducing agent employed.

The reduction of an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form an aldehyde. youtube.comchemistrysteps.com

Conversion to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) will reduce this compound to 2,5-dibromobenzyl alcohol. chemistrysteps.comchemistrysteps.com The reaction does not stop at the aldehyde stage because aldehydes are also readily reduced by these powerful reagents. chemistrysteps.com The initial formation of the aldehyde is followed by a second hydride attack on the aldehyde's carbonyl carbon to yield an alkoxide, which is then protonated during workup to give the primary alcohol. youtube.com To ensure the reaction goes to completion, an excess of the reducing agent is typically used. chemistrysteps.com

Conversion to Aldehydes: To isolate the intermediate 2,5-dibromobenzaldehyde, a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a suitable reagent for this selective transformation. chemistrysteps.comlibretexts.org The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride source. chemistrysteps.com While it reacts rapidly with the highly reactive acyl chloride, it reacts much more slowly with the resulting aldehyde, allowing the aldehyde to be isolated, especially when the reaction is conducted at low temperatures such as -78°C. chemistrysteps.comlibretexts.org

Another classic method for the selective reduction of acyl chlorides to aldehydes is the Rosenmund reduction. acsgcipr.org This process involves catalytic hydrogenation over a poisoned palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄). acsgcipr.orgstackexchange.com The "poisoning" of the catalyst is crucial to deactivate it sufficiently to prevent the subsequent reduction of the aldehyde product to an alcohol. acsgcipr.org

Table 1: Reduction Reactions of this compound

Desired ProductReagentGeneral MechanismKey Considerations
2,5-Dibromobenzyl alcoholLithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)Nucleophilic acyl substitution followed by nucleophilic additionReduces the acyl chloride past the aldehyde stage to the primary alcohol. chemistrysteps.comchemistrysteps.com
2,5-DibromobenzaldehydeLithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H)Nucleophilic acyl substitutionA sterically hindered, less reactive hydride source stops the reduction at the aldehyde. chemistrysteps.comlibretexts.org
2,5-DibromobenzaldehydeH₂, Pd/BaSO₄ (Rosenmund Reduction)Catalytic HydrogenationThe catalyst is "poisoned" to prevent over-reduction of the aldehyde product. acsgcipr.org

Oxidation Reactions

Acyl chlorides are among the most reactive derivatives of carboxylic acids and are already at a high oxidation state. chemistrysteps.com The primary "oxidation" reaction they undergo is hydrolysis, which converts the acyl chloride back to the corresponding carboxylic acid. This compound readily reacts with water, even atmospheric moisture, to form 2,5-dibromobenzoic acid. chemistrysteps.com

The mechanism is a nucleophilic acyl substitution. A water molecule acts as the nucleophile, attacking the carbonyl carbon. This is followed by deprotonation and elimination of a chloride ion to yield the carboxylic acid. chemistrysteps.com The reaction is often rapid and exothermic. Due to this high reactivity, this compound must be handled under anhydrous conditions to prevent its degradation.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the electron-withdrawing inductive and resonance effects of the three substituents: two bromine atoms and an acyl chloride group. minia.edu.eg All three groups direct incoming electrophiles to the meta position relative to themselves.

The acyl chloride group at position 1 directs to positions 3 and 5.

The bromine at position 2 directs to positions 4 and 6.

The bromine at position 5 directs to positions 3.

Considering the positions on the ring (C3, C4, C6 are available), the directing effects are as follows:

Position 3: Meta to the acyl chloride and meta to the bromine at position 5.

Position 4: Ortho to the bromine at position 5 and meta to the bromine at position 2.

Position 6: Ortho to the bromine at position 2.

The powerful deactivating nature of the acyl chloride group, compounded by the two deactivating bromine atoms, makes further substitution on the ring challenging, requiring harsh reaction conditions. The substitution pattern would be complex, likely resulting in a mixture of products, with substitution influenced by the specific electrophile and reaction conditions used. Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful on such highly deactivated rings. minia.edu.eg

Transition Metal-Catalyzed Cross-Coupling Reactions

The two carbon-bromine bonds on the aromatic ring of this compound serve as reactive sites for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex in the presence of a base. nih.govlibretexts.org this compound has two reactive C-Br bonds that can participate in sequential or double Suzuki coupling reactions.

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond, forming an organopalladium(II) species. The reactivity of aryl halides in this step is typically I > Br > Cl. libretexts.orgtcichemicals.com

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium complex, displacing the halide. This step is facilitated by a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst. libretexts.org

In the case of this compound, a double Suzuki coupling can be performed to replace both bromine atoms. This would typically involve using more than two equivalents of the organoboron reagent. A study on the similar substrate 2,5-dibromo-3-hexylthiophene (B54134) successfully employed a double Suzuki coupling using 2.5 equivalents of various arylboronic acids with a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base. nih.gov It is important to note that the acyl chloride functionality may be sensitive to the basic conditions and nucleophiles present in the Suzuki reaction, potentially leading to side reactions such as hydrolysis or reaction with the boronic acid. Careful selection of the base and reaction conditions is crucial to preserve the acyl chloride group if desired.

Table 2: Suzuki Coupling of Dibromoarenes

ComponentExample Reagent/ConditionRole in ReactionReference
Aryl HalideThis compoundSubstrate with two reactive sites (C-Br bonds)-
Organoboron ReagentArylboronic acid (Ar-B(OH)₂)Source of the new carbon-based substituent nih.gov
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Facilitates the C-C bond formation nih.gov
BasePotassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)Activates the organoboron reagent for transmetalation nih.govnih.gov
Solvent1,4-Dioxane/Water or THF/WaterDissolves reactants and facilitates the reaction nih.govnih.gov

Palladium-Catalyzed Carbonylative Coupling

Palladium-catalyzed carbonylative coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of a carbonyl group in a single step. These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by the insertion of carbon monoxide (CO) into the resulting palladium-carbon bond to form an acyl-palladium complex. This intermediate then undergoes reductive elimination with a suitable nucleophile to yield the final carbonyl compound and regenerate the palladium(0) catalyst.

In the context of this compound, the acyl chloride functionality itself can directly participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, without the need for an external CO source. In these reactions, the this compound acts as an electrophilic partner.

Suzuki-Type Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. While typically applied to aryl halides, this methodology has been extended to include aroyl chlorides. In a potential Suzuki-type reaction, this compound could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 2,5-dibromo-substituted diaryl ketone. The reaction would proceed through an acyl-palladium intermediate that undergoes transmetalation with the boronic acid, followed by reductive elimination. Microwave-assisted Suzuki reactions between aroyl chlorides and boronic acids have been shown to produce aromatic ketones in good yields. daneshyari.com

Reactant 1Reactant 2Catalyst SystemProduct
This compoundArylboronic AcidPd(0) catalyst, Base2,5-Dibromoaryl ketone

Sonogashira-Type Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction can also be adapted for acyl chlorides. The coupling of this compound with a terminal alkyne would proceed via a palladium-catalyzed pathway to furnish a 2,5-dibromo-substituted alkynyl ketone. The reaction mechanism involves the formation of a copper(I) acetylide, which then transmetalates to the acyl-palladium(II) complex, followed by reductive elimination. nih.gov

Reactant 1Reactant 2Catalyst SystemProduct
This compoundTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base2,5-Dibromoalkynyl ketone

Heck-Type Coupling:

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org While typically employing aryl halides, the use of aroyl chlorides can lead to the formation of α,β-unsaturated ketones. A Heck-type reaction with this compound and an alkene would be expected to produce a 2,5-dibromo-substituted chalcone (B49325) or a related α,β-unsaturated ketone. The mechanism involves oxidative addition of the acyl chloride to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.orglibretexts.org

Reactant 1Reactant 2Catalyst SystemProduct
This compoundAlkenePd(0) catalyst, Base2,5-Dibromo-α,β-unsaturated ketone

Mechanistic Insights into Reactivity Trends

The reactivity of this compound in nucleophilic acyl substitution reactions, including palladium-catalyzed couplings, is significantly influenced by the electronic and steric effects of the two bromine substituents.

The two bromine atoms on the benzene ring exert a strong influence on the electrophilicity of the carbonyl carbon. Bromine is an electronegative atom and thus exhibits a negative inductive effect (-I), withdrawing electron density from the aromatic ring and, by extension, from the carbonyl group. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

However, bromine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a positive resonance effect (+R or +M). This resonance effect donates electron density to the ring, which can partially counteract the inductive withdrawal. In the case of this compound, the bromine at the 5-position (meta to the carbonyl group) primarily exerts its -I effect, as the +R effect is not effectively transmitted to the carbonyl carbon from the meta position. The bromine at the 2-position (ortho to the carbonyl group) can exert both -I and +R effects.

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Net Electronic Effect
Bromine2- (ortho)Electron-withdrawingElectron-donatingNet electron-withdrawing
Bromine5- (meta)Electron-withdrawingNegligible at carbonylNet electron-withdrawing

The bromine atom at the 2-position (ortho) introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of nucleophilic acyl substitution reactions. nih.gov The magnitude of this steric effect depends on the size of the incoming nucleophile and the specific geometry of the transition state.

For palladium-catalyzed coupling reactions, the steric hindrance from the ortho-bromo substituent can influence the coordination of the palladium catalyst and the subsequent steps of the catalytic cycle. For instance, in a Suzuki-type coupling, the bulky ortho-substituent might hinder the transmetalation step where the aryl group from the organoboron reagent is transferred to the palladium center. Similarly, in a Heck-type reaction, the approach and insertion of the alkene could be sterically hindered. nih.gov

Therefore, the reactivity of this compound is a result of the interplay between the activating electronic effects of both bromine substituents and the deactivating steric effect of the ortho-bromine atom. While the enhanced electrophilicity of the carbonyl carbon favors the reaction, the steric hindrance around the reaction center presents a barrier. The dominant effect will depend on the specific reaction conditions, the nature of the nucleophile, and the catalyst system employed.

Role in Materials Science and Polymer Chemistry Research

Monomer for Polymer Synthesis

As a monomer, 2,5-Dibromobenzoyl chloride could theoretically be employed in step-growth polymerization to build polymer backbones. Its distinct reactive sites could be utilized either in separate reaction steps or concurrently, depending on the desired polymer architecture.

Precursor to Conjugated Polymers and Oligomers

Conjugated polymers, which feature alternating single and double bonds along their backbone, are known for their unique electronic and optical properties. The synthesis of these materials often relies on cross-coupling reactions that link aromatic monomers. Due to the presence of two bromine atoms, this compound is a plausible candidate for such polymerizations, including Suzuki or Stille coupling reactions. In these processes, the bromine atoms would serve as leaving groups to facilitate the formation of new carbon-carbon bonds with a suitable co-monomer, thereby extending the conjugated system. The acyl chloride group could either be carried through the polymerization or be used to introduce other functional side chains.

Application in Polycondensation Reactions

Polycondensation is a polymerization method where monomers join together with the loss of a small molecule, such as water or hydrogen chloride. The acyl chloride group of this compound is a classic functional group for this type of reaction. For example, it can react with aromatic compounds that are rich in electrons in a process known as Friedel-Crafts acylation polymerization to form poly(aromatic ketone)s. In such a reaction, the acyl chloride would react with another aromatic monomer, creating a ketone linkage and releasing hydrogen chloride as a byproduct. This could lead to the formation of thermally stable, high-performance polymers.

Integration into Advanced Functional Materials

The properties of polymers derived from a monomer like this compound would be influenced by the resulting chemical structures, such as the presence of bromine atoms and carbonyl groups, which could be leveraged for creating advanced functional materials.

Photoactive Organic Materials

Photoactive materials interact with light by absorbing or emitting it. Polymers with extended π-conjugated systems, often synthesized from di-halogenated aromatic precursors, are frequently photoactive. If this compound were used to create such conjugated polymers, the resulting materials would be expected to exhibit photoactive properties, with potential applications in sensors or photodynamic therapy. The specific absorption and emission wavelengths would depend on the final polymer structure and the extent of electron delocalization.

Electronic and Optoelectronic Materials

Materials used in electronics and optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on the movement of charge carriers (electrons and holes) through their structure. Conjugated polymers are a key class of materials in this field. The incorporation of a monomer like this compound into a polymer backbone could influence the material's electronic properties. The electron-withdrawing nature of the carbonyl group and the bromine atoms would impact the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for device performance.

Design and Synthesis of Self-Doped Polymer Systems

Self-doped polymers are a class of conducting polymers that have ionic functional groups covalently attached to the polymer backbone. These attached groups act as the dopant counter-ions, which can improve the polymer's stability and processability. While there is no specific literature found detailing the use of this compound for this purpose, one could envision a multi-step synthetic strategy. A polymer could first be synthesized using the reactive sites of the monomer. In a subsequent step, the remaining bromine atoms on the polymer backbone could be chemically modified to introduce acidic functionalities, such as sulfonic or carboxylic acid groups, which would result in a self-doped system.

Advanced Spectroscopic and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-Dibromobenzoyl chloride, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and electronic effects of neighboring functional groups. The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring.

The substitution pattern dictates the chemical shifts (δ) and coupling constants (J). The proton at position 6 (H-6), being ortho to the electron-withdrawing benzoyl chloride group, would appear at the most downfield shift. The proton at position 3 (H-3) is ortho to a bromine atom, and the proton at position 4 (H-4) is situated between the two other protons. The expected splitting pattern would be a doublet for H-6, a doublet for H-3, and a doublet of doublets for H-4, arising from ortho and meta couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.8 - 8.0Doublet (d)Jmeta(H3-H4) ≈ 2.5 Hz
H-4~7.6 - 7.8Doublet of Doublets (dd)Jortho(H4-H3) ≈ 8.5 Hz, Jmeta(H4-H6) ≈ 2.5 Hz
H-6~8.1 - 8.3Doublet (d)Jortho(H6-H4) ≈ 8.5 Hz

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. For this compound, seven distinct signals are expected. The carbon atom of the carbonyl group (C=O) in the acyl chloride will appear significantly downfield, typically in the range of 165-170 ppm. The six aromatic carbons will also have distinct chemical shifts. The carbons directly bonded to the electronegative bromine atoms (C-2 and C-5) will be shifted to a characteristic range. The carbon attached to the carbonyl group (C-1) will also be deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon PositionPredicted Chemical Shift (δ, ppm)Description
C=O~166 - 169Carbonyl Carbon
C-1~135 - 138Aromatic Carbon (ipso to -COCl)
C-2~122 - 125Aromatic Carbon (ipso to -Br)
C-3~133 - 136Aromatic Carbon (-CH)
C-4~131 - 134Aromatic Carbon (-CH)
C-5~120 - 123Aromatic Carbon (ipso to -Br)
C-6~132 - 135Aromatic Carbon (-CH)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and confirming the elemental composition of a compound. The molecular formula for this compound is C₇H₃Br₂ClO, with a monoisotopic mass of approximately 295.82 g/mol and an average molecular weight of around 298.36 g/mol . epa.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), resulting in a cluster of peaks that is highly characteristic of a molecule containing two bromine atoms and one chlorine atom.

Under electron ionization (EI), the molecule undergoes predictable fragmentation. A primary fragmentation pathway involves the loss of the chlorine radical to form the highly stable 2,5-dibromobenzoyl cation. Subsequent loss of a carbon monoxide (CO) molecule can lead to the formation of the 2,5-dibromophenyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
Fragment IonPredicted m/z (using ⁷⁹Br and ³⁵Cl)Description
[C₇H₃Br₂ClO]⁺296Molecular Ion (M⁺)
[C₇H₃Br₂O]⁺261Loss of Chlorine radical ([M-Cl]⁺)
[C₆H₃Br₂]⁺233Loss of Carbon Monoxide ([M-Cl-CO]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride functional group. This band typically appears at a high frequency, around 1770-1800 cm⁻¹, due to the electron-withdrawing effect of the adjacent chlorine atom.

Other significant absorptions include C-Br stretching vibrations, which are found in the fingerprint region of the spectrum (typically below 800 cm⁻¹), and various bands corresponding to the aromatic ring, including C=C stretching (around 1400-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
C=O Stretch (Acyl Chloride)1770 - 1800Strong, Sharp
Aromatic C=C Stretch1400 - 1600Medium to Weak
C-Cl Stretch~650 - 850Medium
C-Br Stretch~500 - 650Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. While specific crystallographic data for this compound is not widely published, analysis of similar structures, such as 3,5-Dinitrobenzoyl chloride, demonstrates the power of this technique. researchgate.net

A crystallographic analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net It would confirm the planarity of the benzene ring and determine the orientation of the benzoyl chloride group relative to the ring. Furthermore, this technique would reveal intermolecular interactions in the crystal lattice, such as halogen bonding or π-stacking, which govern the packing of molecules in the solid state.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would effectively separate this compound from starting materials, byproducts, or degradation products. researchgate.net Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC) can also be employed, particularly for monitoring reaction progress. However, due to the high reactivity and moisture sensitivity of acyl chlorides, care must be taken to use anhydrous conditions and potentially high-temperature columns to prevent on-column degradation or reaction. The high volatility of the compound makes it suitable for GC analysis.

These techniques provide quantitative data on the purity of a sample, which is critical for its use in subsequent synthetic steps where stoichiometry and the absence of reactive impurities are paramount. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
3,5-Dinitrobenzoyl chloride
Acetonitrile
Water
Carbon Monoxide

High-Performance Liquid Chromatography (HPLC)

In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. For the analysis of halogenated benzoyl chlorides, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of acetonitrile (MeCN) and water sielc.comsielc.com. To improve peak shape and resolution, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. Formic acid is particularly suitable for applications where the HPLC is coupled to a mass spectrometer (LC-MS) sielc.com.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively non-polar nature, this compound is expected to be well-retained on a C18 column, eluting at a reasonable retention time with a suitable gradient of acetonitrile and water. The presence of two bromine atoms on the benzene ring increases the hydrophobicity of the molecule compared to unsubstituted benzoyl chloride, leading to a longer retention time under identical chromatographic conditions.

Detection is typically achieved using a UV detector, as the benzoyl group provides a strong chromophore. The wavelength of detection can be optimized to achieve the highest sensitivity for this compound.

ParameterTypical Condition for Analogous Compounds
Stationary PhaseC18 Reverse-Phase Column
Mobile PhaseAcetonitrile and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid)
DetectionUV Spectrophotometry

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry is an indispensable tool for the analysis of volatile and semi-volatile compounds in a reaction mixture, making it well-suited for the characterization of this compound and potential byproducts. In GC-MS, the components of a mixture are first separated in the gas phase based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the individual components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

For the analysis of a this compound reaction mixture, a non-polar or medium-polarity capillary GC column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, would be appropriate. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds with a range of boiling points.

Upon entering the mass spectrometer, the this compound molecules are typically ionized by electron ionization (EI). This high-energy ionization technique causes the molecule to fragment in a reproducible manner. The fragmentation pattern is a key piece of information for structural elucidation. For this compound, characteristic fragmentation would involve the loss of the chlorine atom from the benzoyl chloride group, the loss of the entire COCl group, and cleavages of the bromine atoms from the aromatic ring. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, due to the nearly equal natural abundance of the 79Br and 81Br isotopes.

By analyzing the retention times and the mass spectra of the peaks in the chromatogram, it is possible to identify the main product, unreacted starting materials, and any side products formed during the synthesis of this compound.

ParameterTypical Condition
GC ColumnNon-polar or medium-polarity capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane)
Carrier GasHelium or Hydrogen
Ionization TechniqueElectron Ionization (EI)
DetectionMass Spectrometry (detecting characteristic fragments and isotopic patterns)

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. rsc.orgnih.gov By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties. nih.gov For 2,5-Dibromobenzoyl chloride, DFT studies are instrumental in elucidating the influence of the bromine and benzoyl chloride substituents on the electronic landscape of the benzene (B151609) ring.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. mdpi.comnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

In the case of this compound, an MEP map would reveal distinct features:

Negative Potential: The most negative potential (red region) is expected to be localized on the carbonyl oxygen atom due to its high electronegativity and the presence of lone pair electrons. This site is the primary center for protonation and interaction with electrophiles.

Positive Potential: A significant region of positive potential (blue region) would be centered on the carbonyl carbon. This high positive potential is due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it a prime target for nucleophilic attack, which is characteristic of acyl chlorides.

Ring System: The aromatic ring itself would exhibit a complex potential distribution. The electron-withdrawing nature of the bromine atoms and the benzoyl chloride group generally reduces the electron density of the ring compared to benzene, making it less susceptible to electrophilic aromatic substitution. The regions around the hydrogen atoms would be moderately positive, while the π-system of the ring would show areas of negative potential above and below the plane, though diminished by the substituents.

The MEP analysis is a powerful qualitative predictor of how the molecule will interact with other reagents. walisongo.ac.idresearchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular Region Predicted Electrostatic Potential Color on MEP Map Implied Reactivity
Carbonyl Oxygen Strongly Negative Red Site for electrophilic attack
Carbonyl Carbon Strongly Positive Blue Site for nucleophilic attack
Aromatic Ring Generally electron-deficient Mixed/Green-Yellow Reduced nucleophilicity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. unesp.br

For this compound, FMO analysis provides key insights:

HOMO: The HOMO is likely to be distributed over the aromatic ring and the lone pairs of the bromine and oxygen atoms. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. The presence of electron-withdrawing bromine atoms would be expected to lower the HOMO energy level compared to unsubstituted benzoyl chloride.

LUMO: The LUMO is predominantly localized on the benzoyl chloride moiety, specifically centered on the carbonyl group with a significant contribution from the C=O π* antibonding orbital. This localization makes the carbonyl carbon highly electrophilic. The energy of the LUMO relates to the electron affinity of the molecule.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

FMO analysis is fundamental in predicting the outcomes of pericyclic reactions and nucleophile-electrophile interactions. nih.govyoutube.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify intermediates, and most importantly, the transition state structures that connect them. butlerov.com

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. nih.gov Characterizing the geometry and energy of the TS is essential for understanding the reaction's kinetics. For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can precisely locate the TS structure. For instance, in an acylation reaction, the TS would involve the partially formed bond between the incoming nucleophile and the carbonyl carbon, and the partially broken bond between the carbon and the leaving chloride ion. The calculations would also confirm the TS by identifying a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been optimized, an energy profile can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate. The energy difference between the reactants and the highest transition state determines the activation energy (Ea) of the reaction, which is the primary factor controlling the reaction rate. researchgate.net For a typical nucleophilic acyl substitution reaction of this compound, the energy profile would show the initial energy of the reactants, the energy of the transition state for the formation of a tetrahedral intermediate, the energy of this intermediate, the energy of a second transition state for the expulsion of the chloride ion, and the final energy of the products.

Table 2: Hypothetical Energy Profile Data for a Nucleophilic Acyl Substitution Reaction

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nucleophile 0.0
TS1 Transition state for nucleophile addition +15.2
Intermediate Tetrahedral intermediate +5.8
TS2 Transition state for chloride elimination +12.5
Products Acylated nucleophile + Chloride ion -10.7

Note: Values are illustrative and would be determined by specific DFT calculations.

Prediction of Reactivity and Selectivity

Computational chemistry provides a quantitative framework for predicting chemical reactivity and selectivity. By analyzing the electronic properties derived from DFT calculations, it is possible to forecast how a molecule will behave in a chemical reaction. rsc.org

For this compound, these predictions can be made as follows:

Reactivity: The reactivity of the acyl chloride group towards nucleophiles can be predicted by examining the magnitude of the positive electrostatic potential on the carbonyl carbon and the energy of the LUMO. A lower LUMO energy and a more positive MEP value indicate higher electrophilicity and thus greater reactivity. The electron-withdrawing bromine atoms are expected to slightly increase the electrophilicity of the carbonyl carbon compared to the unsubstituted analogue.

Selectivity: In cases where multiple reaction pathways are possible, computational modeling can predict the most likely outcome. For example, if a di-functional nucleophile attacks this compound, calculations of the activation energies for attack at each nucleophilic site can determine the selectivity. Similarly, for potential electrophilic aromatic substitution reactions, the relative stability of the sigma complexes formed by attack at the different available positions on the ring can be calculated to predict the regioselectivity, which is heavily influenced by the directing effects of the existing bromine and acyl chloride substituents.

Conformation Analysis and Stereochemical Influences

While direct computational studies specifically targeting this compound are not extensively available in the surveyed literature, valuable insights into its conformational behavior and the stereochemical impact of its substituents can be inferred from computational analyses of related halogenated benzoyl chlorides. Theoretical investigations, particularly using methods like Density Functional Theory (DFT), are instrumental in understanding the rotational dynamics around the C(aryl)-C(carbonyl) bond and the resulting conformational isomers.

The primary stereochemical consideration for this compound is the rotational barrier around the single bond connecting the carbonyl chloride group to the dibrominated benzene ring. The presence of two bromine atoms, particularly the one at the ortho-position (C2), introduces significant steric and electronic effects that dictate the molecule's preferred spatial arrangement.

Based on studies of analogous ortho-substituted benzoyl halides, it is predicted that this compound exists as a mixture of conformers. These conformers arise from the rotation of the -COCl group relative to the plane of the benzene ring. The key conformers would include:

Planar Conformers: Where the -COCl group is coplanar with the benzene ring. Two such arrangements are possible: syn, where the chlorine atom is on the same side of the C-C bond as the ortho-bromine atom, and anti, where it is on the opposite side. Steric hindrance between the chlorine and the ortho-bromine would likely make the syn conformation highly unfavorable.

Non-Planar (Gauche) Conformers: Where the -COCl group is twisted out of the plane of the benzene ring. This is a likely scenario to alleviate the steric strain present in the planar conformations.

Computational studies on 2-halobenzoyl chlorides (fluoro, chloro, and bromo) have shown that these molecules tend to adopt non-planar conformations, with the degree of deviation from planarity increasing with the size of the halogen substituent. sintef.no For instance, in the case of 2,6-dichlorobenzoyl chloride, the preferred conformation is calculated to be perpendicular to minimize steric repulsion. researchgate.net Given that bromine is larger than chlorine, it is highly probable that the ortho-bromine in this compound forces the carbonyl chloride group into a significantly non-planar orientation.

The relative energies of these conformers and the energy barriers separating them can be calculated using DFT methods. Such calculations would typically involve geometry optimization of the different conformational states and transition state searches for the rotational barriers.

The following interactive table illustrates the type of data that would be obtained from a detailed computational analysis of this compound, based on findings for analogous compounds. The values are hypothetical and serve to demonstrate the expected trends in relative stability.

ConformerDihedral Angle (Br-C2-C1-C=O) (degrees)Relative Energy (kcal/mol)Notes
Planar (syn-periplanar)~0HighHighly unstable due to severe steric repulsion between the ortho-bromine and the chlorine of the carbonyl chloride group.
Planar (anti-periplanar)~180ModerateMore stable than the syn-planar form, but still subject to some steric strain.
Non-Planar (Gauche)~60-900 (Most Stable)The carbonyl chloride group is rotated out of the plane of the benzene ring, minimizing steric interactions with the ortho-bromine.
Perpendicular Transition State90~2-5Represents the energy barrier to rotation between equivalent gauche conformers.
Planar Transition State180~5-10Represents the higher energy barrier for rotation through the planar conformation.

Note: The data in this table is illustrative and based on trends observed in computational studies of other ortho-substituted benzoyl chlorides. Specific values for this compound would require dedicated DFT calculations.

Detailed research findings from such computational investigations would provide precise dihedral angles for the most stable conformers, the energy differences between them, and the heights of the rotational energy barriers. These parameters are crucial for understanding the reactivity and interactions of this compound at a molecular level, as the accessibility of the carbonyl carbon to nucleophilic attack can be significantly influenced by its conformational state.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Transformations of 2,5-Dibromobenzoyl Chloride

The reactivity of the acyl chloride and the two bromine-substituted positions on the aromatic ring makes this compound an ideal substrate for various cross-coupling reactions. Future research will likely focus on developing more efficient, selective, and sustainable catalytic systems to manipulate this molecule.

A primary area of investigation is the advancement of palladium-catalyzed reactions, such as the acyl Sonogashira reaction, which couples acyl chlorides with terminal alkynes to form alkynyl ketones. mdpi.commdpi.com While traditional catalysts like PdCl₂(PPh₃)₂/CuI are effective, there is a drive to develop systems with lower catalyst loading, milder reaction conditions, and greater functional group tolerance. mdpi.com Research into novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands could lead to palladium complexes with enhanced stability and reactivity. Furthermore, heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like silica (B1680970) gel or celite, offer the potential for easier catalyst recovery and reuse, aligning with the principles of green chemistry. mdpi.comsciforum.net

Beyond palladium, nickel-based catalytic systems are emerging as a cost-effective and powerful alternative for cross-coupling reactions. researchgate.net The development of nickel catalysts capable of selectively activating the C-Br bonds of this compound for C-C, C-N, or C-O bond formation is a promising research avenue. These systems could enable novel synthetic pathways that are complementary to palladium catalysis.

The following table summarizes representative catalytic systems applicable to the transformation of acyl and aryl halides, indicating future research directions for this compound.

Catalyst SystemReaction TypeKey Features & Research DirectionReference
PdCl₂(PPh₃)₂ / CuIAcyl Sonogashira CouplingClassic system; future work aims to reduce catalyst loading and use milder bases. mdpi.com
Pd(OAc)₂Acyl Sonogashira CouplingCan be used in very low concentrations (0.2 mol%) under solvent-free conditions. mdpi.com
Pd/CCopper-Free Sonogashira CouplingHeterogeneous catalyst, good for high-temperature reactions in solvents like toluene (B28343). mdpi.com
NiBr₂·glyme / 4CzIPNPhotoredox Cross-CouplingVisible-light-mediated C-O and C-N bond formation; applicable for aryl bromides. princeton.edu
Cu-PdNPs/CeliteAcyl Sonogashira CouplingBimetallic nanoparticles enabling reactions at room temperature; high potential for reusability. sciforum.net

Exploration of New Application Domains in Functional Materials

The bifunctional nature of this compound, possessing both a reactive acyl chloride group and two polymerizable C-Br sites, makes it an attractive building block for novel functional materials.

One significant area of exploration is in the synthesis of advanced conjugated polymers. The dibromo functionality allows it to act as a monomer in polycondensation reactions, such as Suzuki or Sonogashira polymerizations. This could lead to the creation of novel poly(p-phenylenevinylene) (PPV) derivatives or other conjugated polymers with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The benzoyl moiety could be incorporated as a side chain or converted into other functional groups to fine-tune solubility, morphology, and charge transport characteristics.

Another promising frontier is the use of this compound in the construction of Porous Aromatic Frameworks (PAFs). PAFs are a class of porous materials with high thermal stability and surface area, synthesized through cross-coupling reactions of multifunctional monomers. By reacting this compound (or a derivative) with multitopic linkers, it is possible to construct rigid, three-dimensional networks with potential applications in gas storage, separation, and heterogeneous catalysis.

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced, time-resolved spectroscopic techniques offer the ability to directly observe transient intermediates and measure their kinetics, providing insights that are inaccessible through conventional methods.

Pulse radiolysis, for example, can be used to study electron transfer reactions and the subsequent behavior of transient species. In studies of benzoyl chloride, this technique has allowed for the direct observation of the benzoyl chloride radical anion and its dissociation into a benzoyl radical and a chloride ion, with rate constants measured on the microsecond timescale. rsc.org Applying this technique to this compound could elucidate the influence of the bromine substituents on the stability and reactivity of these short-lived intermediates.

For catalytic cycles, such as palladium-catalyzed cross-coupling, transient absorption spectroscopy on the femtosecond to nanosecond timescale is a powerful tool. princeton.edusemanticscholar.org This method can probe the excited states of photocatalysts and the short-lived organometallic intermediates that are central to the catalytic cycle. Such studies could reveal the precise mechanism of oxidative addition and reductive elimination steps, helping to rationalize catalyst performance and guide the design of more efficient catalysts for reactions involving this compound. semanticscholar.org

Stopped-flow FT-IR spectroscopy is another valuable technique for monitoring the kinetics of relatively fast reactions in solution (on the millisecond to second scale), providing detailed information on the rate of formation of products and consumption of reactants. researchgate.net

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and computational modeling represents a powerful paradigm for accelerating discovery in chemical science. Future research on this compound will increasingly benefit from this integrated approach.

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures of reactants, intermediates, and transition states. This allows for the calculation of reaction energy profiles, providing a theoretical framework for understanding reaction mechanisms and predicting the feasibility of new transformations. For instance, DFT can help rationalize the regioselectivity of catalytic cross-coupling reactions at the two different bromine positions or predict the reactivity of the acyl chloride group towards various nucleophiles.

In the realm of materials science, computational modeling can predict the properties of polymers or porous frameworks derived from this compound before they are synthesized. Simulations can estimate electronic band gaps, charge carrier mobilities, and gas adsorption isotherms for hypothetical materials, guiding experimental efforts toward the most promising candidates. This predictive power significantly reduces the trial-and-error component of materials discovery, saving time and resources. The integration of experimental data from kinetic studies and spectroscopy with computational results provides a comprehensive picture of the system, leading to a more profound understanding and the rational design of new catalysts and materials.

Q & A

Q. What are the recommended laboratory synthesis routes for 2,5-dibromobenzoyl chloride?

A common approach involves sequential halogenation and functional group transformations. For structurally similar compounds like 3,5-dichlorobenzoyl chloride, synthesis starts with halogenation of a precursor (e.g., m-xylene), followed by hydrolysis and decarbonylation . Key factors include optimizing chlorination conditions (e.g., temperature, catalyst) and purification via vacuum distillation or recrystallization. Yields exceeding 60% can be achieved with careful control of reaction stoichiometry and quenching of intermediates.

Q. What safety protocols are critical when handling this compound?

Refer to safety data sheets (SDS) for corrosive acyl halides:

  • Use impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation; employ respirators if vapor concentrations exceed permissible limits .
  • Store at 0–6°C in airtight containers to minimize hydrolysis and degradation .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • IR Spectroscopy : Identifies characteristic C=O stretching (~1760 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Provides molecular ion peaks (m/z ~278 for C₇H₃Br₂ClO) and fragmentation patterns to confirm substituent positions .
  • ¹H NMR : Aromatic proton signals in the δ 7.5–8.5 ppm range help distinguish substitution patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

  • Use programs like SHELXL for refinement and WinGX for data integration .
  • Challenges include crystal twinning due to halogen-heavy structures; optimize crystallization solvents (e.g., dichloromethane/hexane mixtures) to improve diffraction quality .
  • Validate bond angles and torsional parameters against density functional theory (DFT) calculations to confirm stereoelectronic effects .

Q. How do competing reaction pathways affect the purity of this compound, and how can they be mitigated?

  • By-product formation : Competing bromination at alternate positions or hydrolysis to benzoic acids may occur. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
  • Purification strategies : Use column chromatography (SiO₂, gradient elution) or fractional crystallization to isolate the target compound. Purity >99% can be confirmed via HPLC with UV detection at 254 nm .

Q. What methodologies address contradictions in reported synthetic yields or spectral data for halogenated benzoyl chlorides?

  • Systematic replication : Reproduce experiments using controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .
  • Cross-validation : Compare IR and NMR data with computational predictions (e.g., Gaussian-based simulations) to identify artifacts or misassignments .
  • Meta-analysis : Review historical datasets to identify trends in halogen electronegativity effects on reaction kinetics .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Employ molecular docking software (e.g., AutoDock) to simulate interactions with nucleophiles like amines or alcohols.
  • Frontier molecular orbital (FMO) analysis reveals electron-deficient carbonyl carbons as primary reaction sites, consistent with experimental acylation rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dibromobenzoyl chloride
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2,5-Dibromobenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.